molecular formula C22H27N3O2S B3005678 N-(1-benzylpiperidin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034361-41-4

N-(1-benzylpiperidin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No. B3005678
CAS RN: 2034361-41-4
M. Wt: 397.54
InChI Key: HJGSLZNVVQBCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(1-benzylpiperidin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide" is a derivative of isonicotinamide, which is a compound that has been extensively studied for various applications, including its role as a hydrogelator, antimicrobial agent, and inhibitor of xanthine oxidase. The structure of this compound suggests potential for diverse chemical reactivity and biological activity due to the presence of multiple functional groups such as the isonicotinamide moiety, benzylpiperidine, and tetrahydrothiophene.

Synthesis Analysis

The synthesis of related isonicotinamide derivatives has been reported in the literature. For instance, a series of pyridyl amides derived from isonicotinic acid were synthesized, with one of them being an efficient hydrogelator . Another study reported the synthesis of thiazolidine-4-one derivatives of isonicotinamide, which involved the reaction of a Schiff base with mercaptoacetic acid . Although the specific synthesis of "this compound" is not detailed, these studies provide insight into the synthetic routes that could be employed for similar compounds.

Molecular Structure Analysis

The molecular structure of isonicotinamide derivatives is crucial for their function. Single-crystal diffraction and X-ray powder diffraction (XRPD) studies have been used to characterize the gel formed by one of the isonicotinamide derivatives, indicating that the morph responsible for gel formation is different from that in its bulk solid and xerogel . The magnetic properties of isomeric compounds with a related structure, N,N'-di-(2,2,6,6-tetramethylpiperidin-1-oxyl-4-yl)xylyl imine, were studied, and their structures were determined by X-ray single-crystal diffraction . These techniques could be applied to analyze the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of isonicotinamide derivatives can be inferred from the studies on similar compounds. For example, the reaction of isonicotinoyl isothiocyanate with 4-aminoantipyrine in acetonitrile solution led to the synthesis of a new heterocyclic compound . The presence of various functional groups in "this compound" suggests that it could participate in similar chemical reactions, potentially leading to the formation of heterocyclic structures or other complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of isonicotinamide derivatives are diverse. The synthesized thiazolidine-4-one derivatives showed good antibacterial activity against Staphylococcus aureus and Escherichia coli . Another study on N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives revealed that these compounds were potent inhibitors of xanthine oxidase, with one compound being significantly more effective than allopurinol . These findings suggest that "this compound" could also exhibit unique physical and chemical properties, which could be explored for potential biological applications.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c26-22(18-6-10-23-21(14-18)27-20-9-13-28-16-20)24-19-7-11-25(12-8-19)15-17-4-2-1-3-5-17/h1-6,10,14,19-20H,7-9,11-13,15-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGSLZNVVQBCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=NC=C2)OC3CCSC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.